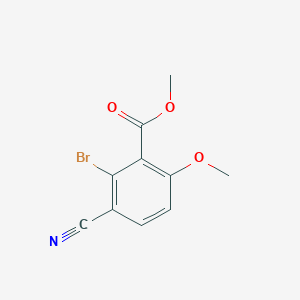

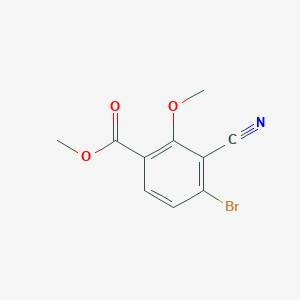

![molecular formula C16H26N2O5S B1414230 Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- CAS No. 1622927-10-9](/img/structure/B1414230.png)

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-

Descripción general

Descripción

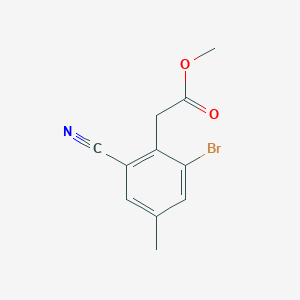

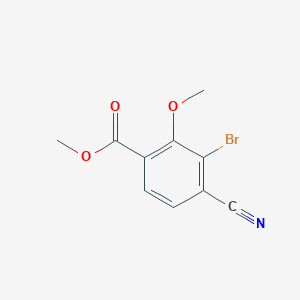

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- (also known by its abbreviated name [111In]Biotin) is a compound with the molecular formula C16H26N2O5S and a molecular weight of 358.5 g/mol . It is used in scientific research and as a synthetic intermediate .

Aplicaciones Científicas De Investigación

1. DNA Sequencing and Protecting Group

Hexanoic acid derivatives have been utilized in DNA sequencing. A derivative, 6-Amino-4-oxo-hexanoic acid with a fluorescent probe, has been developed for the protection of hydroxyl groups in DNA sequencing methods. This derivative is introduced via reaction with its symmetrical anhydride and can be rapidly removed under mild conditions, making it suitable for DNA sequencing applications (Rasolonjatovo & Sarfati, 1998).

2. Synthesis of Non-Proteinogenic Amino Acids

Hexanoic acid derivatives are also important in the synthesis of non-proteinogenic amino acids. A study demonstrates the synthesis of such amino acids, which are crucial in developing pharmaceutical compounds and research chemicals (Adamczyk & Reddy, 2001).

3. Chemical Synthesis and Industrial Applications

Hexanoic acid derivatives play a significant role in chemical synthesis and industry. For instance, 6-aminohexanoic acid, a derivative, is used in modified peptide synthesis and the polyamide synthetic fibers industry, highlighting its versatility in different scientific and industrial domains (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

4. Application in Plant Science

In plant science, hexanoic acid has been studied for its role in inducing resistance in plants against pathogens. A study showed that soil drench application of hexanoic acid induces resistance in tomato and citrus plants against various pathogens, suggesting its potential use in agriculture for disease management (Llorens et al., 2016).

5. Biotechnological Applications

Hexanoic acid derivatives have been explored in biotechnological applications. For example, a study focused on the construction of engineered biosynthetic pathways in yeast for producing hexanoic acid, indicating its potential use in biotechnology and fine chemistry (Cheon et al., 2014).

Mecanismo De Acción

[111In]Biotin is used in nuclear medicine imaging. It is a radiolabeled compound that binds to streptavidin or avidin. The technique involves pretargeting with a bifunctional antibody, followed by administration of [111In]Biotin. Streptavidin or avidin accumulates at sites of infection or inflammation due to increased vascularity and vascular permeability. The strong affinity between biotin and streptavidin leads to radioactivity accumulation, enabling imaging using single-photon emission computed tomography (SPECT) or gamma planar imaging .

Safety and Hazards

Propiedades

IUPAC Name |

6-[5-[(3aR,6S,6aR)-2-oxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazol-6-yl]pentanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S/c19-13(17-9-5-1-2-8-14(20)21)7-4-3-6-12-15-11(10-24-12)18-16(22)23-15/h11-12,15H,1-10H2,(H,17,19)(H,18,22)(H,20,21)/t11-,12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNCJGAEEBIHRM-SLEUVZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.